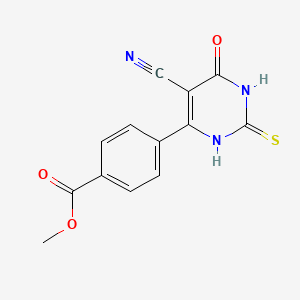
Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate” is a chemical compound with the empirical formula C13H9N3O3S and a molecular weight of 287.29 . Its structure suggests potential biological activity and could potentially be used in pharmaceutical research and drug development due to its diverse functional groups and potential for interaction with biological targets .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C DEPTQ NMR, and 1H-13C HSQC and 1H-13C HMBC .
Applications De Recherche Scientifique
Antibacterial Applications
Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate and its analogues have been extensively studied for their antibacterial properties. Sawant and Bhatia (2008) synthesized a series of 3-benzoyl-5-acyl-6-methyl-4-substituted-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines and evaluated their antibacterial activity, particularly against Staphylococcus aureus. A Quantitative Structure-Activity Relationship (QSAR) study revealed that certain physicochemical properties like total positive partial charge and total polar negative Van der Waals surface area significantly influence the antibacterial activity of these compounds. The study concluded that compounds with improved antibacterial potential can be designed using the selected QSAR model (Sawant & Bhatia, 2008).
Antifungal and Antimicrobial Applications
Another significant application is in antifungal and antimicrobial activities. In a comprehensive study, Tiwari et al. (2018) synthesized and evaluated ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives for in vitro antifungal and antibacterial activity. They found that specific compounds showed high potency against bacterial and fungal strains, comparable to standard drugs. Additionally, enzyme assay studies suggested the mode of action of these compounds, and a molecular docking study predicted the binding interactions with receptors. Notably, the most active compounds were found to be non-cytotoxic and non-toxic in nature, indicating good antimicrobial selectivity and safety (Tiwari et al., 2018).
Anticancer Applications
Furthermore, Sharma et al. (2012) synthesized a series of pyrimidine derivatives and evaluated them for their antimicrobial and anticancer potential. One particular compound emerged as a potent antimicrobial agent against Escherichia coli and also showed significant anticancer activity against a colon cancer cell line, HCT-116. QSAR studies highlighted the relevance of topological parameters and lipophilic parameters in describing the antimicrobial activity of these compounds (Sharma et al., 2012).
Orientations Futures
Given its unique structure and potential biological activity, “Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate” could be a subject of interest for future research in areas such as drug development and medicinal chemistry . Further studies could focus on elucidating its synthesis, reactivity, mechanism of action, and safety profile.
Propriétés
IUPAC Name |
methyl 4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c1-19-12(18)8-4-2-7(3-5-8)10-9(6-14)11(17)16-13(20)15-10/h2-5H,1H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZHOTZGQDEXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

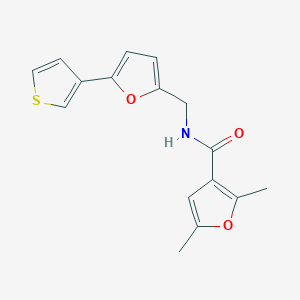
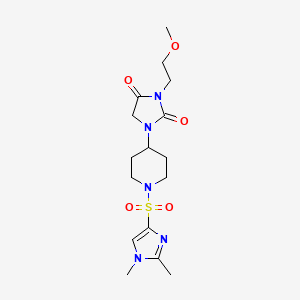
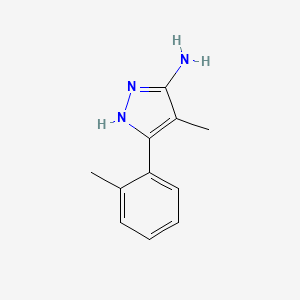
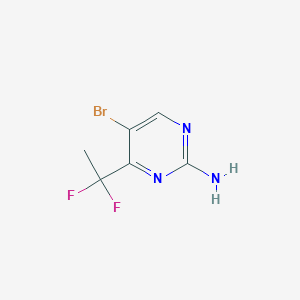
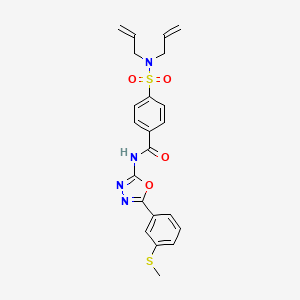
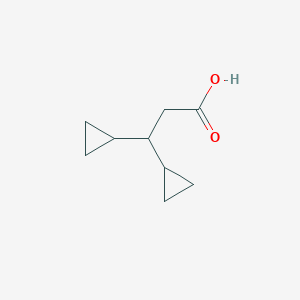
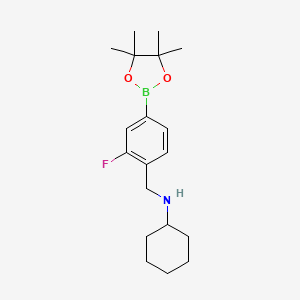
![1-[4-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2626215.png)
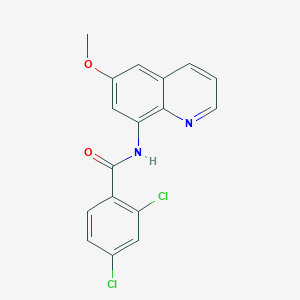
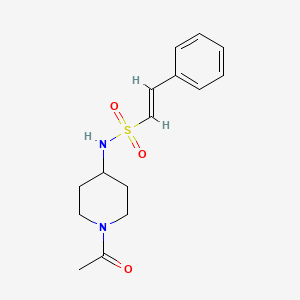
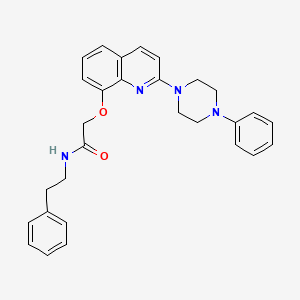
![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B2626220.png)
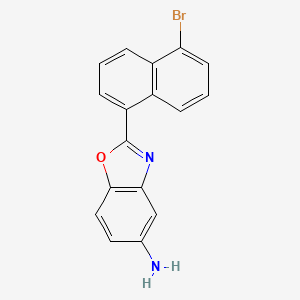
![4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2626223.png)